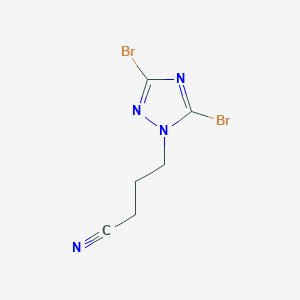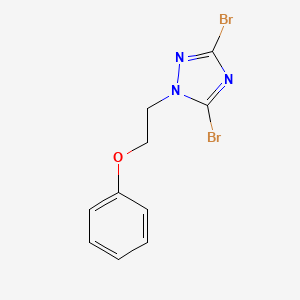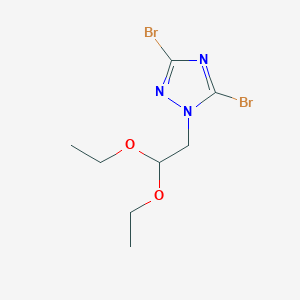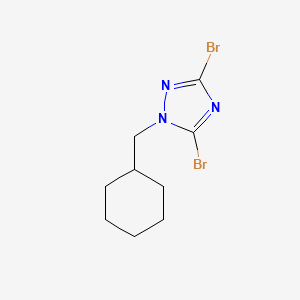![molecular formula C13H15Br2N3 B6344655 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole CAS No. 1240568-59-5](/img/structure/B6344655.png)
3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, a tert-butylphenyl group at position 1, and a methyl group attached to the nitrogen atom at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole typically involves the bromination of a precursor triazole compound. One common method involves the reaction of 1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired bromination at positions 3 and 5.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazoles, while coupling reactions can produce more complex triazole derivatives.
科学研究应用
3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atoms and the triazole ring can participate in various interactions, including hydrogen bonding, van der Waals interactions, and covalent bonding, to modulate the activity of the target molecules.
相似化合物的比较
Similar Compounds
1,3-Dibromo-7-tert-butylpyrene: This compound is similar in that it contains bromine atoms and a tert-butyl group, but it has a different core structure.
3,5-Dibromo-4-hydroxybenzoic Acid Methyl Ester: This compound also contains bromine atoms at positions 3 and 5 but has a different functional group and core structure.
Uniqueness
3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole is unique due to its specific combination of functional groups and its triazole core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
3,5-dibromo-1-[(4-tert-butylphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2N3/c1-13(2,3)10-6-4-9(5-7-10)8-18-12(15)16-11(14)17-18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUPWGVCWFVSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)




![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)
![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344657.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)
![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)
![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
